2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid
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Overview
Description
2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C9H6N4O2 and its molecular weight is 202.173. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- A study by Avallone et al. (1996) highlights the synthesis of 2-phenylimidazo[1,2-a]pyrazine-3-acetates, which are structurally related to 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid. These compounds are synthesized using a multi-step method similar to the one used for Zolpidem, suggesting potential pharmaceutical applications (Avallone, Rimoli, & Abignente, 1996).
Antibacterial and Anticancer Properties
- Research by El-Hashash et al. (2015) demonstrates the synthesis of novel heterocyclic compounds with expected antibacterial activities from related chemical structures. This indicates a potential for this compound in developing antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
- Similarly, a study by Demirayak and Yurttaş (2014) on pyrazino[1,2-a]benzimidazole derivatives, which are structurally akin to this compound, revealed notable anticancer activities (Demirayak & Yurttaş, 2014).
Chemical Synthesis and Biological Activities
- The synthesis of 2-phenylimidazo[1,2-b]pyridazine-3-acetic esters and acids and their anti-inflammatory activity were described by Sacchi et al. (1999). This suggests a potential for related compounds like this compound in anti-inflammatory applications (Sacchi, Laneri, Arena, Abignente, Gallitelli, D'Amico, Filippelli, & Rossi, 1999).
Molecular Docking and Screening
- Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of novel pyridine derivatives, indicating the potential of this compound in drug discovery and development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid is the high-affinity GHB (γ-Hydroxybutyric acid) binding sites . These sites are crucial in the nervous system, playing a significant role in neurotransmission .
Mode of Action
this compound interacts with its targets by binding to the high-affinity GHB binding sites . This interaction leads to a change in the activity of these sites, influencing the transmission of signals in the nervous system .
Biochemical Pathways
The compound this compound affects the GHB pathway . The downstream effects of this interaction can influence various biological activities, including neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its interaction with the high-affinity GHB binding sites .
Properties
IUPAC Name |
2-(6-cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-1-2-8-11-7(3-9(14)15)5-13(8)12-6/h1-2,5H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFUSJHDXPSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315363-94-0 |
Source
|
Record name | 2-{6-cyanoimidazo[1,2-b]pyridazin-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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